N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Overview
Description
N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is an organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethylamine, which is then reacted with 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]acetamide: A simpler analog with fewer heterocyclic rings.
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide: Another related compound with similar structural features.
Uniqueness
N-[2-(furan-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(16-6-5-13-4-3-9-20-13)10-12-11-21-15(17-12)18-7-1-2-8-18/h1-4,7-9,11H,5-6,10H2,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRCYXYDNVTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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